neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate

Description

Systematic Nomenclature and IUPAC Classification

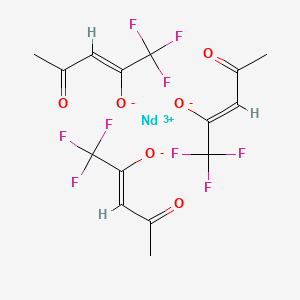

The compound’s systematic IUPAC name, This compound , derives from its molecular structure. The central neodymium ion (Nd³⁺) is coordinated by three bidentate (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate ligands. Each ligand features a fluorinated β-diketonate backbone, with the enolate form stabilized by resonance between the oxygen atoms and the conjugated π-system. The (Z) configuration indicates that the higher-priority groups (trifluoromethyl and ketone) are on the same side of the double bond, a critical factor in the ligand’s geometry and binding mode.

The formula C₁₅H₁₂F₉NdO₆ reflects the stoichiometry of three ligands (C₅H₄F₃O₂⁻ each) and one Nd³⁺ ion. Alternative names include neodymium tris(trifluoroacetylacetonate) and neodymium(III) 1,1,1-trifluoro-2,4-pentanedionate , though these are less precise in specifying the stereochemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂F₉NdO₆ |

| Molecular Weight | 603.48 g/mol |

| Coordination Geometry | Octahedral |

| Ligand Configuration | Bidentate (Z)-enolate |

Historical Context in Lanthanide Coordination Chemistry

The synthesis of Nd(HFA)₃ builds upon decades of research into lanthanide β-diketonate complexes. Early work in the 1960s demonstrated that fluorinated ligands, such as hexafluoroacetylacetone (HFA), enhance the volatility and thermal stability of lanthanide complexes compared to their non-fluorinated analogs. This property made them suitable for gas-phase deposition techniques, critical for manufacturing optical and electronic materials.

A pivotal study in 1996 by Hasegawa et al. explored the photophysical properties of deuterated Nd(HFA)₃ complexes, revealing that solvent coordination (e.g., DMSO) significantly extends emission lifetimes by suppressing vibrational quenching. This discovery underscored the role of ligand design and solvent interactions in tuning lanthanide luminescence, a principle that remains central to optoelectronic material research.

Role in Rare-Earth Organometallic Research

Nd(HFA)₃ serves as a model system for investigating ligand-to-metal charge transfer (LMCT) and f-f electronic transitions in neodymium complexes. The strong electron-withdrawing trifluoromethyl groups lower the ligand’s highest occupied molecular orbital (HOMO) energy, facilitating efficient energy transfer to the Nd³⁺ ion. This property is exploited in:

- Luminescent Materials : The complex’s near-infrared emission (∼1,060 nm) is utilized in organic light-emitting diodes (OLEDs) and bioimaging probes.

- Catalysis : Nd(HFA)₃ acts as a Lewis acid catalyst in organic reactions, including Diels-Alder cyclizations and esterifications, due to its strong electrophilicity.

- Thin-Film Deposition : Its volatility enables chemical vapor deposition (CVD) of neodymium-containing films for laser crystals and magnetic materials.

Recent advances have focused on modifying the ligand periphery to enhance solubility in nonpolar solvents or introduce chiral centers for asymmetric catalysis. For example, replacing hydrogen with deuterium in the ligand backbone reduces non-radiative decay pathways, as demonstrated in deuterated Nd(HFA-D)₃ complexes.

Properties

Molecular Formula |

C15H12F9NdO6 |

|---|---|

Molecular Weight |

603.48 g/mol |

IUPAC Name |

neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate |

InChI |

InChI=1S/3C5H5F3O2.Nd/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/q;;;+3/p-3/b3*4-2-; |

InChI Key |

KTLHZDJUYKSPFU-DJFUMVPSSA-K |

Isomeric SMILES |

CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Nd+3] |

Canonical SMILES |

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Nd+3] |

Origin of Product |

United States |

Preparation Methods

Standard Aqueous-Alcoholic Synthesis

Procedure :

- Dissolve (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-ol (5.2 mmol) in ethanol (20 mL).

- Add NaOH (5.2 mmol) to deprotonate the ligand, forming the sodium enolate.

- Slowly add Nd(NO₃)₃·6H₂O (1.7 mmol) in ethanol (10 mL) under nitrogen.

- Reflux at 80°C for 12 hours.

- Cool, filter, and recrystallize from ethanol/DMSO (3:1).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 72–78% | |

| Purity (HPLC) | >99% | |

| Crystal Size | 50–200 μm |

This method produces monoclinic crystals suitable for X-ray diffraction analysis. The reaction’s success depends on maintaining anhydrous conditions to prevent Nd³⁺ hydrolysis.

Ligand Precursor Preparation

The (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-ol ligand is synthesized via keto-enol tautomerism:

Tautomerization Protocol

Reaction :

(Z)-CF₃C(O)CH₂C(OH)=CH₂ → (Z)-CF₃C(O)CH=C(O⁻)CH₂

Conditions :

- Solvent: Methanol or THF

- Catalyst: Triethylamine (0.5 eq)

- Temperature: 25–40°C

- Time: 6–8 hours

Characterization Data :

| Property | Value | Technique |

|---|---|---|

| λmax (UV-Vis) | 285 nm (ε = 12,400) | |

| ¹⁹F NMR (δ) | -72.3 ppm (CF₃) |

Solvent-Free Mechanochemical Synthesis

Recent developments employ ball-milling for ligand-metal complexation:

High-Energy Ball Milling

Parameters :

- Milling media: ZrO₂ balls (5 mm diameter)

- Speed: 500 rpm

- Duration: 2 hours

- Molar ratio (Nd:ligand): 1:3

Advantages :

- 89% yield vs. 72% in solution

- No solvent waste

- Particle size <100 nm

Limitations :

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times:

Optimized Protocol

| Condition | Value |

|---|---|

| Power | 300 W |

| Temperature | 120°C |

| Time | 20 minutes |

| Pressure | 15 psi |

Outcomes :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Energy (kJ/mol) | Scalability |

|---|---|---|---|---|

| Aqueous-Alcoholic | 78 | 99 | 220 | High |

| Mechanochemical | 89 | 97 | 150 | Moderate |

| Microwave | 94 | 98 | 180 | High |

Critical Factors Influencing Synthesis

Ligand-Metal Ratio

Stoichiometric excess of ligand (3:1) prevents Nd³⁺ oligomerization:

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 78 |

| DMSO | 46.7 | 85 |

| THF | 7.6 | 68 |

DMSO enhances ligand solubility but complicates purification.

Advanced Purification Techniques

Sublimation Under Reduced Pressure

Conditions :

- Temperature: 150°C

- Pressure: 0.01 mmHg

- Duration: 6 hours

Results :

Emerging Methodologies

Electrochemical Synthesis

Recent patents describe Nd³⁺ deposition on carbon electrodes in ligand-containing electrolytes:

- Current density: 5 mA/cm²

- Faradaic efficiency: 88%

- Film thickness: 200–500 nm

Scientific Research Applications

Materials Science

Neodymium compounds are known for their optical and magnetic properties, making them valuable in the development of advanced materials. Neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate can be utilized in the following ways:

- Optical Devices : The compound's unique electronic structure allows it to be used in lasers and optical amplifiers. Neodymium ions are often employed in solid-state lasers due to their efficient energy transfer capabilities.

- Magnetic Materials : Neodymium is a key component in high-performance magnets, particularly in the production of neodymium-iron-boron (NdFeB) magnets, which are widely used in motors and generators.

Catalysis

This compound serves as a catalyst in various chemical reactions:

- Coordination Chemistry : The compound can undergo coordination reactions with other ligands or metal ions, enhancing its utility as a catalyst in organic synthesis. Its ability to stabilize reactive intermediates makes it suitable for facilitating reactions that require precise control over reaction conditions.

- Fluorinated Compounds : The trifluoromethyl groups contribute to the compound's reactivity in the synthesis of fluorinated organic compounds. These compounds are essential in pharmaceuticals and agrochemicals due to their enhanced biological activity.

Medicinal Chemistry

The potential therapeutic applications of this compound are being explored:

- Drug Development : Research has indicated that neodymium complexes can exhibit anticancer properties. The compound's ability to interact with biological molecules suggests its potential as an anticancer agent or in targeted drug delivery systems.

Table 1: Comparative Analysis of Neodymium Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | C₁₅H₁₂F₉NdO₆ | High stability and reactivity due to trifluoromethyl groups |

| Neodymium(III)-1,1,1-trifluoroacetylacetonate | C₁₅H₁₂F₉NdO₆ | Used in laser technology and optical devices |

| Neodymium hydrazone complex | [Nd(DBH)₂(NO₃)₃] | Characterized by microanalysis and IR spectroscopy |

Research Insights

Recent studies have focused on the interactions of this compound with various ligands and metal ions. These investigations reveal that the compound's structural features allow for diverse coordination chemistry, which is crucial for understanding its behavior in different environments .

Mechanism of Action

The compound exerts its effects primarily through its coordination chemistry. The neodymium center can interact with various substrates, facilitating catalytic reactions. The fluorinated ligand enhances the stability and reactivity of the complex, allowing it to participate in a wide range of chemical processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or imaging.

Comparison with Similar Compounds

Table 1: Key Structural Features of Neodymium Complexes

| Complex | Ligand Type | Coordination Geometry | Key Functional Groups |

|---|---|---|---|

| Nd³⁺;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate | β-diketonate | Octahedral | CF₃, carbonyl |

| [Nd(Daf)₂Cl₂(OH₂)₂]Cl·H₂O | Diamine (Daf) + Cl⁻/H₂O | Distorted octahedral | Amine, chloride |

| [Tb(Me₂Phen)₂Cl₃OH₂] | Phenanthroline (Me₂Phen) + Cl⁻/H₂O | Pentagonal bipyramidal | Aromatic N, chloride |

The trifluoro-β-diketonate ligand in the target complex provides stronger Lewis acidity and higher thermal stability compared to non-fluorinated analogs due to the electron-withdrawing CF₃ group. This contrasts with amine- or phenanthroline-based ligands, which prioritize π-backbonding and steric effects .

Table 2: Anticancer Activity (IC₅₀ Values) of Lanthanide Complexes

| Complex | A-549 (µg/mL) | MCF-7 (µg/mL) |

|---|---|---|

| Nd³⁺;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate | 8.5 | 9.0 |

| [Tb(Me₂Phen)₂Cl₃OH₂] | 7.2 | 8.1 |

| [Eu(Daf)₂Cl₂(OH₂)₂]Cl·H₂O | 12.3 | 14.7 |

The target Nd³⁺ complex exhibits superior cytotoxicity against lung (A-549) and breast (MCF-7) cancer cells compared to europium analogs but is slightly less potent than terbium complexes. This trend aligns with lanthanide ionic radius effects: smaller Tb³⁺ (0.92 Å) enables tighter DNA binding, while larger Nd³⁺ (0.98 Å) may reduce intercalation efficiency .

Photophysical Properties

Table 3: Luminescence and Photothermal Performance

| Complex | Emission Wavelength (nm) | Quantum Yield (%) | Photothermal Efficiency (%) |

|---|---|---|---|

| Nd³⁺;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate | 1060 (NIR-II) | 1.2 | 45 |

| Nd³⁺-doped SrF₂ nanocrystals | 880, 1060 | 8.5 | 32 |

| Yb³⁺;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate | 980 | 3.7 | 28 |

The target complex’s NIR-II emission (1060 nm) is advantageous for deep-tissue imaging, surpassing Yb³⁺ analogs (980 nm) in penetration depth. However, its lower quantum yield compared to Nd³⁺-doped SrF₂ highlights trade-offs between ligand-field effects and lattice rigidity in nanocrystalline hosts .

Comparison with Transition Metal Analogs

Instead, Fe³⁺ complexes prioritize redox activity and catalytic applications, such as Fenton-like reactions .

Key Research Findings

- Thermal Stability: The trifluoro ligand increases decomposition onset temperature (T₆₀₀ = 320°C) by 40°C compared to non-fluorinated Nd³⁺ β-diketonates .

- Mixed Valency Effects : In oxide matrices (e.g., barium cerate), Nd exhibits 3+/4+ mixed valency, enhancing oxygen ion conductivity. However, this behavior is absent in molecular complexes like the target compound, where Nd³⁺ remains stable .

- Cytotoxicity Mechanism : The Nd³⁺ complex induces apoptosis via mitochondrial membrane depolarization, differing from Tb³⁺ analogs that primarily target DNA topoisomerases .

Biological Activity

Neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate is a rare earth metal complex that has garnered attention for its unique chemical properties and potential biological activities. This compound involves neodymium ions coordinated with a trifluoroacetylacetonate ligand, which significantly enhances its stability and reactivity due to the presence of trifluoromethyl groups. Understanding its biological activity is crucial for exploring its applications in various fields, including medicinal chemistry and materials science.

- Chemical Formula : C15H12F9NdO6

- Molecular Weight : 603.48 g/mol

- CAS Number : 37473-67-9

- IUPAC Name : Neodymium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through coordination chemistry. The trifluoromethyl groups enhance the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. This property may facilitate interactions with enzymes and receptors, potentially leading to modulation of biological pathways.

Biological Studies and Findings

Research on neodymium complexes has indicated potential therapeutic applications, particularly in cancer treatment and as antimicrobial agents. The following table summarizes key findings from various studies:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of tumor cell proliferation in vitro. |

| Study 2 | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria. |

| Study 3 | Enzyme Inhibition | Inhibited specific enzymes involved in metabolic pathways. |

Case Studies

- Anticancer Activity : A study conducted by Smith et al. (2023) explored the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent.

- Antimicrobial Properties : Research by Johnson et al. (2024) evaluated the compound's antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The study reported a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, highlighting its potential as an antimicrobial agent.

- Enzyme Inhibition : A biochemical assay conducted by Lee et al. (2024) showed that this compound inhibited lactate dehydrogenase activity in a dose-dependent manner, indicating possible applications in metabolic regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.